(1S,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL
CAS No.:
Cat. No.: VC17473946
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NO3 |
|---|---|
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | (1S,2S)-1-amino-1-(3,5-dimethoxyphenyl)propan-2-ol |
| Standard InChI | InChI=1S/C11H17NO3/c1-7(13)11(12)8-4-9(14-2)6-10(5-8)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11+/m0/s1 |
| Standard InChI Key | KDODDHUBUQANBT-WRWORJQWSA-N |
| Isomeric SMILES | C[C@@H]([C@H](C1=CC(=CC(=C1)OC)OC)N)O |
| Canonical SMILES | CC(C(C1=CC(=CC(=C1)OC)OC)N)O |
Introduction
(1S,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL is a chiral organic compound characterized by its unique structural features, including an amino group and a dimethoxy-substituted phenyl ring. Its molecular formula is C11H17NO3, with a molecular weight of 211.26 g/mol . The compound's stereochemistry is defined by the (1S,2S) configuration, which plays a crucial role in its biological properties and interactions.
Synthesis and Applications
The synthesis of (1S,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL typically involves multi-step organic reactions. This compound has potential applications in interaction studies with biological targets, such as neurotransmitter receptors or enzymes involved in metabolic pathways.
Biological Activity and Interaction Studies
Preliminary research suggests that (1S,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL may interact with neurotransmitter receptors or enzymes, although further studies are needed to fully elucidate these interactions. Its structural analogs, such as (1R,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL and (1R,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL, exhibit different biological activities due to variations in stereochemistry and methoxy substitution.
Comparison with Similar Compounds
The following table highlights the structural similarities and differences between (1S,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL and its analogs:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (1R,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL | C11H17NO3 | Different stereochemistry; potential differences in biological activity |
| 1-(3,5-Dimethoxyphenyl)propan-1-amine | C11H15NO2 | Lacks hydroxyl group; simpler structure |
| (1R,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL | C10H15NO2 | Different methoxy substitution; potential variations in activity |
CAS Number and Availability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume